molecular formula C12H25ClN4 B15133396 N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine CAS No. 1856044-42-2

N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine

Cat. No.: B15133396
CAS No.: 1856044-42-2
M. Wt: 260.81 g/mol
InChI Key: NVWZHDLDWCQYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pyrazole ring substituted with a dimethyl group and a diethylethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with N,N-diethylethane-1,2-diamine under suitable reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while substitution reactions may result in the formation of new derivatives with different substituents .

Mechanism of Action

The mechanism of action of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways within the cell. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine include other pyrazole derivatives, such as:

Uniqueness

N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine is unique due to its specific substitution pattern and the presence of the diethylethane-1,2-diamine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it a valuable molecule for various applications .

Properties

CAS No.

1856044-42-2

Molecular Formula

C12H25ClN4

Molecular Weight

260.81 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-N',N'-diethylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C12H24N4.ClH/c1-5-16(6-2)8-7-13-9-12-10-15(4)14-11(12)3;/h10,13H,5-9H2,1-4H3;1H

InChI Key

NVWZHDLDWCQYDY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CN(N=C1C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.